![molecular formula C9H13NO B3050084 Phenol, 4-[(1-methylethyl)amino]- CAS No. 23576-79-6](/img/structure/B3050084.png)
Phenol, 4-[(1-methylethyl)amino]-
概要
説明
Phenol, 4-[(1-methylethyl)amino]-, also known as p-Cumenol, is a chemical compound with the molecular formula C9H13NO . It contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of Phenol, 4-[(1-methylethyl)amino]-, includes a six-membered aromatic ring, a secondary aromatic amine, and an aromatic hydroxyl . The compound contains 24 bonds in total .Chemical Reactions Analysis
Phenols, in general, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Phenol, 4-[(1-methylethyl)amino]-, has a molecular weight of 136.1910 . It has a boiling point of 208.6±9.0 °C at 760 mmHg and a vapor pressure of 0.1±0.4 mmHg at 25°C . The compound has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 1 freely rotating bond .科学的研究の応用
Antimicrobial and Antidiabetic Activities :
- Synthesized 4-aminophenol derivatives have demonstrated broad-spectrum antimicrobial activities against various bacteria and fungi, as well as significant antidiabetic activities through α-amylase and α-glucosidase inhibition (Rafique et al., 2022).
Thermal and Electrical Properties :
- The study of Schiff base polymers, such as poly(4-[[(4-methylphenyl)methylene]amino]phenol), revealed their thermal stability and electrical conductivity. These properties suggest potential applications in materials science and engineering (Baran et al., 2016).
Oxotransfer Activities :
- New cis-dioxomolybdenum(vi)(L) complexes with a 4-aminophenol derivative as a ligand have been synthesized and shown to catalyze the epoxidation and sulfoxidation reactions. These findings indicate potential applications in catalysis and organic synthesis (Hossain et al., 2017).
Antioxidant and Anti-inflammatory Activities :
- Certain 4-aminophenol derivatives have exhibited strong antioxidant and anti-inflammatory properties, providing potential for use in therapeutic and pharmaceutical applications (Aslam et al., 2016).
Corrosion Inhibition :
- Studies on amine derivative compounds of 4-aminophenol have shown effective corrosion inhibition performances on mild steel in acidic environments, indicating potential industrial applications in corrosion prevention (Boughoues et al., 2020).
作用機序
While the specific mechanism of action for Phenol, 4-[(1-methylethyl)amino]- is not provided, phenol, in general, is a potent proteolytic agent. In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
特性
IUPAC Name |
4-(propan-2-ylamino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)10-8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVPBVIJXUKAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306667 | |
| Record name | 4-[(1-Methylethyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23576-79-6 | |
| Record name | Phenol, 4-[(1-methylethyl)amino]- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(1-Methylethyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

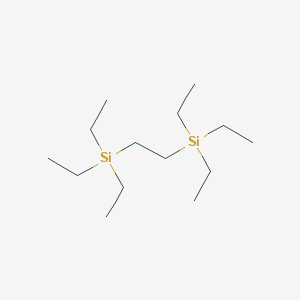
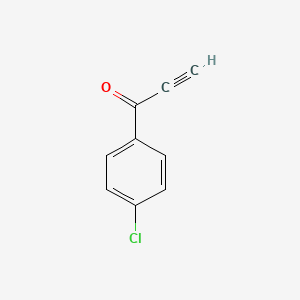
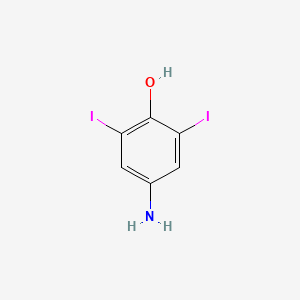
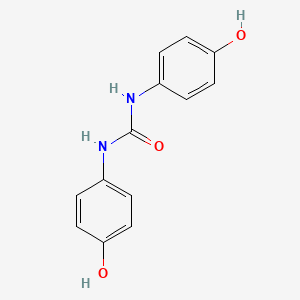
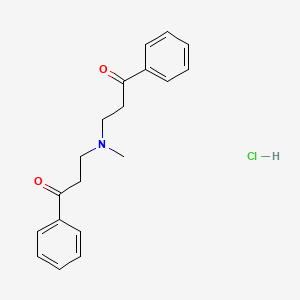
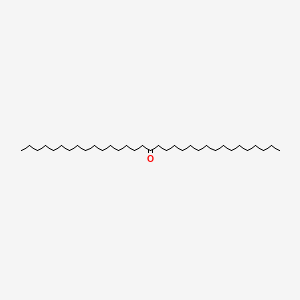

![Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B3050009.png)
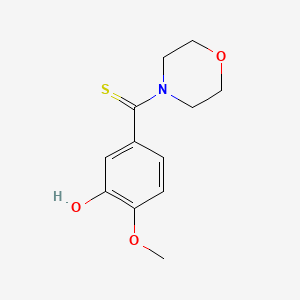
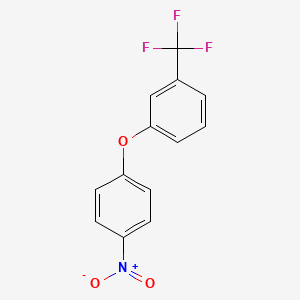

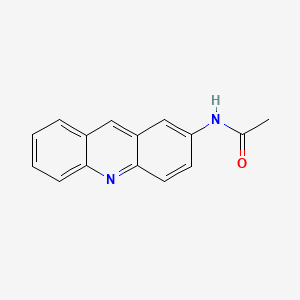
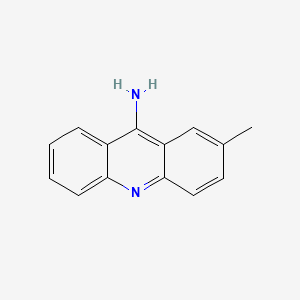
![4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050020.png)